molecular formula C15H13ClN2O2 B3287822 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole CAS No. 848142-56-3

3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Cat. No. B3287822
M. Wt: 288.73 g/mol
InChI Key: FNPKTNBXIIWYGN-UHFFFAOYSA-N
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Description

3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole, also known as CMAI, is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Pharmacological Properties

Indazole derivatives, including compounds structurally related to 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole, have been found to possess various pharmacological activities. For instance, a novel derivative, (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole, was synthesized and is recognized for its pharmacological potential (Hariyanti et al., 2020).

Herbicidal Applications

Specific derivatives of 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole, such as 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, have shown promising herbicidal activities. These compounds, particularly those with certain substituents, demonstrate effective weed control in rice fields and exhibit low toxicity, highlighting their potential in agricultural applications (Hwang et al., 2005).

Electronic Material Applications

Indazole-based materials, including methoxy-substituted analogues, are notable for their thermal, optical, electrochemical, and photoelectrical properties. These derivatives form stable glasses and exhibit good electrochemical stability, making them candidates for use in electronic materials (Cekaviciute et al., 2012).

Anti-Angiogenic Agents

N2-substituted derivatives of 3-(4-methylphenyl)-2H-indazole have been synthesized and evaluated for their anti-angiogenic activity. Certain compounds within this series have shown significant activity and are considered for further investigation in the context of anti-angiogenic therapies (Huang et al., 2006).

Antimicrobial Activity

1,2,4-Triazoles bearing structural similarity to 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole have been synthesized and studied for their antimicrobial activities. These compounds have demonstrated efficacy against various microorganisms, suggesting their potential in antimicrobial applications (Patel et al., 2003).

Anti-Cancer Properties

Benzimidazole derivatives linked to 1,2,4-triazole, similar in structure to 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole,have been studied for their anti-cancer properties. These compounds demonstrate a mechanism of action that involves interaction with cancer cell receptors, indicating potential utility in cancer treatments (Karayel, 2021).

Molecular Structure Analysis

Research into the molecular structure of indazole derivatives, including those structurally related to 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole, has been conducted. For instance, the crystal and molecular structure of a related compound, 2-(4-methoxybenzyl)-4-nitro-2H-indazole, has been reported, providing insights into the structural properties of these molecules (Ebert et al., 2012).

properties

IUPAC Name

3-chloro-5-methoxy-2-(4-methoxyphenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-19-11-5-3-10(4-6-11)18-15(16)13-9-12(20-2)7-8-14(13)17-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPKTNBXIIWYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3C=C(C=CC3=N2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M De Angelis, F Stossi, KA Carlson… - Journal of medicinal …, 2005 - ACS Publications
The estrogen receptors, ERα and ERβ, are important pharmaceutical targets. To develop ERβ-selective ligands, we synthesized a series of nonsteroidal compounds having a phenyl-2H…
Number of citations: 227 pubs.acs.org

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